molecular formula C19H17N3O3S B11079110 4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate

4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate

Cat. No.: B11079110
M. Wt: 367.4 g/mol
InChI Key: WZGZGDXGENBKFA-UHFFFAOYSA-N
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Description

4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE is a complex organic compound that features a thiazole ring, an acetylamino group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with acetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring that the reactions are efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE is unique due to its combination of a thiazole ring and phenyl acetate moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

[4-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]phenyl] acetate

InChI

InChI=1S/C19H17N3O3S/c1-12(23)20-15-5-7-16(8-6-15)21-19-22-18(11-26-19)14-3-9-17(10-4-14)25-13(2)24/h3-11H,1-2H3,(H,20,23)(H,21,22)

InChI Key

WZGZGDXGENBKFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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